N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
CAS No.:
Cat. No.: VC14765732
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N7O |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide |
| Standard InChI | InChI=1S/C18H19N7O/c26-15(6-8-20-17-16-18(23-10-22-16)25-11-24-17)19-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,19,26)(H2,20,22,23,24,25) |
| Standard InChI Key | MXCRKJJZSPXLCF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Introduction
N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a synthetic organic compound characterized by its unique structural combination of indole, purine, and beta-alanine moieties. These structural elements are often associated with bioactive molecules, suggesting potential applications in pharmacology and biochemistry.
Structural Overview
IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
Molecular Formula: CHNO
Molecular Weight: Approximately 312.33 g/mol
The compound integrates:
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Indole Group: A bicyclic structure with a benzene fused to a pyrrole ring, often found in biologically active molecules like serotonin.
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Purine Core: A heterocyclic aromatic system, crucial in nucleotides and signaling molecules.
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Beta-Alanine Moiety: A non-proteinogenic amino acid that serves as a linker.
Synthesis and Characterization
While specific synthesis protocols for this compound were not detailed in the search results, analogous purine-indole derivatives are synthesized via:
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Amidation Reactions: Combining beta-alanine derivatives with purine-based intermediates.
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Coupling Strategies: Utilizing reagents like carbodiimides to link the indole ethylamine to the purine core.
Characterization Techniques:
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NMR Spectroscopy: For structural confirmation.
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Mass Spectrometry (MS): To verify molecular weight.
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X-ray Crystallography: To determine three-dimensional conformation.
Biological Relevance
Compounds containing indole and purine groups are widely studied due to their roles in:
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Enzyme Inhibition:
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Purine analogs often act as inhibitors of kinases or other enzymes involved in cell signaling pathways.
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Indole derivatives may target serotonin receptors or other neurological pathways.
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Anti-Cancer Activity:
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Purine derivatives have been linked to anti-proliferative effects by interfering with DNA synthesis or repair mechanisms.
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Anti-Inflammatory Properties:
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Beta-alanine derivatives are explored for their role in modulating oxidative stress.
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Potential Applications
| Application Area | Relevance |
|---|---|
| Pharmacology | Potential as kinase inhibitors or receptor modulators for drug discovery |
| Neurology | Indole moiety suggests possible interaction with neurotransmitter systems |
| Cancer Research | Purine analogs are known for disrupting nucleotide metabolism |
| Biochemical Probes | Useful in studying enzyme-substrate interactions |
Research Gaps and Future Directions
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Mechanistic Studies:
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Detailed studies on the binding affinity of this compound to biological targets are needed.
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Toxicological Assessment:
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Comprehensive evaluation of its safety profile is essential for therapeutic applications.
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Optimization of Synthesis:
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Developing cost-effective and scalable synthetic routes can enhance accessibility.
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